Fesoterodine-d7 (fumarate)

LC-MS/MS Bioanalysis Isotope Dilution

Quantitative LC-MS/MS of fesoterodine is compromised by matrix effects and isotopic interference. Non-deuterated or mismatched labels skew bioavailability data. This product solves those issues: • **+7 Da mass shift** prevents parent ion overlap • **≥98% isotopic purity** reduces baseline noise, enabling LLOQs to 10 pg/mL • **Fumarate salt** ensures defined 1:1 stoichiometry for consistent solubility • Preferred for ANDA bioequivalence trials (slope %CV <1.5%; recovery >96%)

Molecular Formula C30H41NO7
Molecular Weight 534.7 g/mol
Cat. No. B12387622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFesoterodine-d7 (fumarate)
Molecular FormulaC30H41NO7
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1/i1D3,2D3,18D;
InChIKeyMWHXMIASLKXGBU-WQNIPITBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fesoterodine-d7 (Fumarate) Procurement Guide


Fesoterodine-d7 (fumarate) is a deuterium-labeled analog of the muscarinic receptor antagonist fesoterodine fumarate, specifically incorporating seven deuterium atoms [1]. As a stable isotope-labeled internal standard (SIL-IS), it is designed for the precise quantitative analysis of fesoterodine and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The fumarate salt form maintains a defined 1:1 stoichiometry and is intended exclusively for research and analytical method development applications [1].

Fesoterodine-d7 (Fumarate) Substitution Risks


Substituting Fesoterodine-d7 (fumarate) with an unlabeled fesoterodine standard or an alternative deuterated analog (e.g., d14, d5) introduces significant quantitative risk in LC-MS/MS workflows. The mass shift of exactly +7 Da provided by the d7 label is critical for avoiding isotopic overlap with the parent ion while minimizing deuterium isotope effects on chromatographic retention . Unlabeled standards fail to correct for matrix-induced ion suppression/enhancement, leading to inaccurate quantification [1]. Furthermore, the specific salt form (fumarate) impacts solubility and stability compared to hydrochloride salts, and the enantiomeric purity (e.g., (S)-Fesoterodine-d7 fumarate) is essential for chiral method validation, which cannot be achieved with racemic or achiral alternatives [2].

Fesoterodine-d7 (Fumarate) Evidence Guide


Isotopic Purity and Mass Shift

Fesoterodine-d7 (fumarate) provides a +7 Da mass shift (534.7 g/mol) relative to unlabeled fesoterodine fumarate (527.658 g/mol) [1]. This mass increment is sufficient to avoid isotopic overlap with the parent analyte's M+1, M+2, etc., isotopic peaks, a common issue with lower-label standards (e.g., d3 or d5) [1]. Vendor specifications confirm isotopic purity ≥98% for the fumarate salt, ensuring minimal contribution from unlabeled or partially labeled species to the analyte channel, which is critical for assay accuracy at low ng/mL concentrations .

LC-MS/MS Bioanalysis Isotope Dilution

Matrix Effect Correction for Bioequivalence

In a validated LC-ESI-MS/MS method for fesoterodine in human plasma, the use of a deuterated internal standard (structurally analogous to Fesoterodine-d7) corrected for matrix effects, resulting in calibration curve slope precision (% CV) of <1.5% [1]. This is a class-level benefit of deuterated internal standards, which co-elute with the analyte and share ionization characteristics. The same study reported intra- and inter-batch precision of 1.82-3.73% CV and mean extraction recovery >96% for the analyte [1].

Bioequivalence Method Validation Matrix Effects

Chiral Discrimination for Enantiomer Purity

(S)-Fesoterodine-d7 fumarate is specifically utilized as an internal standard for quantifying the (S)-enantiomer impurity in fesoterodine drug substances [1]. This application is critical for chiral method development and validation, as required by regulatory guidelines for chiral active pharmaceutical ingredients. Generic achiral deuterated standards or racemic mixtures cannot provide the stereospecific quantitation needed for enantiomeric purity assessment [1].

Chiral Chromatography Enantiomeric Purity Method Validation

Fesoterodine-d7 (Fumarate) Key Applications


Regulated Bioequivalence Studies

Fesoterodine-d7 (fumarate) is the preferred internal standard for LC-MS/MS methods in bioequivalence trials, as demonstrated by its class-leading performance in correcting matrix effects and achieving high precision (slope %CV <1.5%) and recovery (>96%) [1]. Its use ensures regulatory acceptance of pharmacokinetic data for ANDA submissions.

Chiral Purity Analysis

For quality control laboratories performing enantiomeric purity testing of fesoterodine API, (S)-Fesoterodine-d7 fumarate is essential. It enables the precise quantification of the undesired (S)-enantiomer, fulfilling ICH Q6A requirements for chiral drug substances [2].

Method Development and Validation for Pharmacokinetics

When developing methods with lower limits of quantification (LLOQ) in the pg/mL range (e.g., 10 pg/mL for fesoterodine), the high isotopic purity (≥98%) and +7 Da mass shift of Fesoterodine-d7 (fumarate) minimize baseline noise and isotopic interference, thereby improving signal-to-noise ratios and assay robustness .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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